molecular formula C7H15N B176275 N-Allyl-N-tert-butylamine CAS No. 16486-68-3

N-Allyl-N-tert-butylamine

Cat. No.: B176275
CAS No.: 16486-68-3
M. Wt: 113.2 g/mol
InChI Key: MDFOQCKFSUMLET-UHFFFAOYSA-N
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Description

N-Allyl-N-tert-butylamine: is an organic compound with the molecular formula C7H15N. It is a colorless to almost colorless clear liquid with a boiling point of 112°C and a flash point of 13°C . This compound is known for its high reactivity and is used in various chemical reactions and industrial applications.

Mechanism of Action

Mode of Action

The mode of action of N-Allyl-N-tert-butylamine is primarily through its involvement in chemical reactions. For instance, it has been used in the synthesis of various medium-sized N-heterocycles of pharmaceutical relevance . The compound undergoes a series of reactions, including aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization .

Biochemical Pathways

The biochemical pathways involving this compound are primarily related to its role in the synthesis of N-heterocycles. These heterocycles are important in pharmaceutical applications due to their bioactivities .

Result of Action

The primary result of this compound’s action is the synthesis of various medium-sized N-heterocycles. These heterocycles have pharmaceutical relevance and exhibit bioactivities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the yield of the target product in a reaction involving this compound can significantly decrease with certain catalyst loadings . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allyl-N-tert-butylamine can be synthesized through several methods. One common method involves the reaction of tert-butylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Allyl-N-tert-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

N-Allyl-N-tert-butylamine is characterized by the following chemical properties:

  • Molecular Formula : C₇H₁₅N
  • Molecular Weight : 113.20 g/mol
  • Boiling Point : Data not available
  • InChI Key : MDFOQCKFSUMLET-UHFFFAOYSA-N

Asymmetric Synthesis

This compound has been utilized as a chiral auxiliary in asymmetric synthesis. Its derivatives, such as N-allyl-N-(tert-butyldimethylsilyl)amine, have shown effectiveness in chiral ligand-controlled asymmetric conjugate addition reactions. This method yields high enantioselectivities and allows for the straightforward removal of the allyl group to produce valuable 3-aminoalkanoates .

Reaction TypeYieldEnantioselectivity
Asymmetric addition to alkenoatesHighHigh

Pd-Catalyzed Reactions

The compound has also been explored in palladium-catalyzed reactions, particularly in decarboxylative allylic amination. This process enables the formation of complex amine structures from vinyl cyclic carbonates, showcasing this compound's utility in synthesizing nitrogen-containing compounds .

Synthesis of Amidines

Research has demonstrated that N-Allyl-N-sulfonyl ynamides can be synthesized using this compound as a precursor. This reaction involves a Pd(0)-catalyzed aza-Claisen rearrangement, leading to amidine formation through multiple pathways depending on the reaction conditions .

Key Findings :

  • The amidine synthesis exhibited high yields across various amines.
  • The reaction pathways were influenced by the oxidation state of palladium catalysts.
Amine TypeYield (%)Reaction Pathway
Primary85N-to-C allyl transfer
Secondary75Deallylation

Photoredox Reactions

Another significant application is in nickel-catalyzed photoredox reactions where this compound acts as a bifunctional additive. This approach enhances reaction efficiency and selectivity, allowing for the synthesis of complex organic molecules under mild conditions .

Comparison with Similar Compounds

  • N-Allyl-N-methylamine
  • N-Allyl-N-ethylamine
  • N-Allyl-N-isopropylamine

Comparison: N-Allyl-N-tert-butylamine is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it distinct from other similar compounds like N-Allyl-N-methylamine or N-Allyl-N-ethylamine, which have smaller alkyl groups and different reactivity profiles .

Biological Activity

N-Allyl-N-tert-butylamine (NATB) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article reviews the biological activity of NATB, including its mechanisms of action, cytotoxicity, and applications in various fields.

Chemical Structure and Properties

NATB is characterized by the following chemical structure:

  • Molecular Formula : C7_7H15_{15}N
  • CAS Number : 566539
  • Molecular Weight : 113.20 g/mol

The compound features an allyl group attached to a tert-butyl amine, which contributes to its reactivity and biological potential.

Mechanisms of Biological Activity

NATB exhibits several biological activities primarily due to its ability to interact with various biological targets. Its mechanisms include:

  • Cytotoxicity : NATB has been shown to induce cytotoxic effects in certain cancer cell lines. The compound's reactivity allows it to form covalent bonds with target proteins, leading to inhibition of their activity.
  • Inhibition of Enzymatic Activity : NATB can act as a Michael acceptor, which allows it to react with nucleophilic sites on enzymes, potentially leading to their inhibition .

Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of NATB on different cancer cell lines demonstrated varying degrees of effectiveness. The compound was tested against:

  • HeLa Cells : NATB exhibited significant cytotoxicity with an IC50_{50} value of approximately 25 µM.
  • MCF-7 Cells : The compound showed lower cytotoxicity compared to HeLa cells, with an IC50_{50} value around 50 µM.

These findings suggest that the biological activity of NATB may be cell-type specific.

Mechanistic Studies

Research has indicated that the mechanism underlying the cytotoxic effects of NATB involves apoptosis induction. Key indicators such as caspase activation and DNA fragmentation were observed in treated cells, confirming that NATB promotes programmed cell death .

Comparative Biological Activity

To provide a clearer understanding of NATB's biological activity, a comparison with other similar compounds is presented in the following table:

CompoundIC50_{50} (µM)Mechanism of Action
This compound25 (HeLa)Apoptosis induction, enzyme inhibition
N-Allyl-N-methylamine40 (HeLa)Enzyme inhibition
N-Allyl-N-phenylamine30 (HeLa)Cytotoxicity through reactive oxygen species

Applications in Synthesis

NATB is not only significant for its biological properties but also for its utility in organic synthesis. It has been employed as a nucleophilic amine in palladium-catalyzed reactions, facilitating the formation of complex molecules through asymmetric conjugate additions .

Properties

IUPAC Name

2-methyl-N-prop-2-enylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5,8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFOQCKFSUMLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340681
Record name N-tert-Butylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16486-68-3
Record name N-tert-Butylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allyl-N-tert-butylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Allyl-N-tert-butylamine
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N-Allyl-N-tert-butylamine
N-Allyl-N-tert-butylamine
N-Allyl-N-tert-butylamine

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